N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-17(24-2,12-5-3-6-13(18)9-12)11-20-15(22)16(23)21-14-7-4-8-19-10-14/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBOWMSLGRPPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives are widely explored due to their modular synthesis and tunable properties. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Metabolism: Methoxy and methyl groups (e.g., No. 1768, No. 3769) enhance metabolic stability via steric hindrance, limiting amide hydrolysis .
Safety Profiles: NOEL values for methoxy-substituted oxalamides (e.g., 100 mg/kg/day for No. 1768) indicate low toxicity at typical exposure levels . Chlorinated analogs (e.g., 1c ) may exhibit higher bioaccumulation risks due to halogenated aromatic systems, though direct data for the target compound are lacking.
Structural Flexibility: Pyridin-3-yl vs. Pyridin-2-yl: The 3-pyridyl group in the target compound may alter binding specificity in biological systems compared to 2-pyridyl analogs (e.g., No. 3769) . Propyl vs. Ethyl Chains: The methoxypropyl chain in the target compound could enhance conformational flexibility vs. rigid benzyl groups in No. 1768 .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized intermediates. For example:
- Step 1 : Activation of oxalyl chloride with substituted amines (e.g., 2-(3-chlorophenyl)-2-methoxypropylamine and pyridin-3-ylamine) under anhydrous conditions at 0–5°C to form the oxalamide backbone.
- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
- Critical Parameters : Temperature control during coupling (<10°C), solvent choice (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 amine:oxalyl chloride) to minimize side products like over-alkylated derivatives .
Q. How can structural characterization of this compound be performed to confirm its purity and molecular configuration?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.2–3.4 ppm, pyridinyl protons as aromatic multiplet signals) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H] at m/z ~415.12 for CHClNO).
- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the 3-chlorophenyl and pyridinyl groups .
Q. What databases or resources provide reliable physicochemical data (e.g., solubility, logP) for this compound?
- Methodological Answer :
- PubChem : Provides computed properties (e.g., logP ~2.8, topological polar surface area ~85 Ų) derived via quantitative structure-activity relationship (QSAR) models .
- Experimental Validation : Use shake-flask methods for solubility (e.g., in DMSO: >50 mg/mL; aqueous buffers: <0.1 mg/mL) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip and measure binding kinetics (K, k/k) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between enthalpic (e.g., hydrogen bonding) and entropic (hydrophobic) interactions .
- Molecular Dynamics Simulations : Model docking poses using software like AutoDock Vina to predict binding modes and guide mutagenesis studies .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times (e.g., 48 vs. 72 hours), and solvent controls (DMSO ≤0.1% v/v).
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or trends influenced by experimental variables .
- Proteomic Profiling : Use LC-MS/MS to verify target engagement in cellular lysates and rule off-target effects .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Liver Microsomes : Incubate with human or rodent microsomes (1 mg/mL protein) and NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes (t calculation) .
- CYP450 Inhibition Assays : Test against CYP3A4, 2D6, etc., using fluorescent substrates (e.g., Vivid® kits) to assess potential drug-drug interactions .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F), blood-brain barrier penetration (logBB), and CYP450 substrate likelihood .
- Free-Energy Perturbation (FEP) : Simulate binding free energy changes to optimize substituents for improved target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
